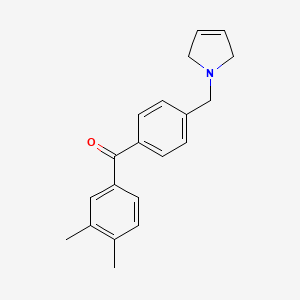

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone

説明

Chemical Classification and Nomenclature

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone belongs to the broader classification of benzophenone derivatives, which are characterized by the presence of two aromatic rings connected through a carbonyl functional group. Within this family, the compound represents a substituted benzophenone featuring both alkyl and heterocyclic substituents that significantly modify its chemical behavior compared to the parent benzophenone structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the International Union of Pure and Applied Chemistry name being [4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone.

The compound is also recognized under several alternative names that reflect different aspects of its structure. These include 3,4-dimethyl-4'-(3-pyrrolinomethyl)benzophenone, which emphasizes the substitution pattern on both aromatic rings. This alternative nomenclature system provides a more intuitive understanding of the compound's structural features by clearly identifying the positions and nature of the substituents. The term "pyrrolinomethyl" specifically refers to the 2,5-dihydro-1H-pyrrol-1-ylmethyl group attached to the para position of one phenyl ring, while "3,4-dimethyl" describes the methyl substitution pattern on the other phenyl ring.

Chemical registry systems have assigned specific identifiers to ensure unambiguous identification of this compound in scientific literature and databases. The Chemical Abstracts Service registry number is 898764-22-2, which serves as the primary unique identifier in most chemical databases and commercial catalogs. This numbering system provides a standardized method for referencing the compound across different platforms and ensures accurate communication among researchers working with this material.

Historical Context and Development

The development of this compound emerged from the broader evolution of benzophenone chemistry, which has its roots in nineteenth-century organic synthesis. The parent compound benzophenone was first described by Carl Graebe at the University of Königsberg in 1874, establishing the foundation for subsequent research into substituted benzophenone derivatives. This early work laid the groundwork for understanding the fundamental properties and reactivity patterns of diaryl ketones, which would later inform the design of more complex derivatives.

The specific compound under investigation represents a relatively recent addition to the benzophenone family, with its first appearance in chemical literature occurring in the early twenty-first century. The compound was first catalogued in chemical databases in 2008, indicating that its synthesis and characterization were achieved around this time period. This timeline coincides with advances in synthetic organic chemistry that enabled the efficient construction of complex molecular architectures featuring multiple functional groups and heterocyclic components.

The development of this particular benzophenone derivative reflects broader trends in medicinal chemistry and materials science toward the creation of molecules with enhanced structural diversity and potential biological activity. The incorporation of the pyrrolinomethyl substituent represents an evolution from simpler benzophenone structures toward more sophisticated designs that can interact with biological targets or exhibit specific physical properties. The systematic exploration of substitution patterns on benzophenone scaffolds has led to the identification of numerous compounds with potential applications in pharmaceuticals, materials science, and chemical research.

Structural Characterization

The molecular structure of this compound exhibits a complex three-dimensional arrangement that significantly influences its chemical and physical properties. The compound consists of a central benzophenone core with two distinct aromatic rings connected through a carbonyl group, each bearing different substituents that create an asymmetric molecular architecture. The three-dimensional structure has been characterized through various spectroscopic and computational methods, revealing important conformational preferences and electronic distributions.

The first aromatic ring features a pyrrolinomethyl substituent at the para position, creating a flexible side chain that can adopt multiple conformations. This substituent consists of a 2,5-dihydro-1H-pyrrole ring connected to the benzene ring through a methylene bridge. The pyrrolidine-derived heterocycle adopts a planar or near-planar conformation due to the presence of the carbon-carbon double bond, which restricts rotation and creates a semi-rigid structural element. The methylene bridge provides sufficient flexibility to allow the heterocycle to orient in various positions relative to the aromatic ring, potentially influencing intermolecular interactions and crystal packing arrangements.

The second aromatic ring bears two methyl substituents at the meta and para positions (positions 3 and 4), creating a specific substitution pattern that affects both electronic and steric properties. These methyl groups are electron-donating substituents that increase electron density on the aromatic ring and influence the overall electronic distribution within the molecule. The positioning of these substituents creates an asymmetric environment around the carbonyl group, which may influence the compound's reactivity and intermolecular interactions.

Table 1: Structural Identifiers and Descriptors

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₂₁NO |

| International Union of Pure and Applied Chemistry Name | [4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone |

| Standard International Chemical Identifier | InChI=1S/C20H21NO/c1-15-5-8-19(13-16(15)2)20(22)18-9-6-17(7-10-18)14-21-11-3-4-12-21/h3-10,13H,11-12,14H2,1-2H3 |

| Standard International Chemical Identifier Key | ALWQETUJWSDKFS-UHFFFAOYSA-N |

| Simplified Molecular-Input Line-Entry System | CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3)C |

Basic Physical and Chemical Properties

The physical and chemical properties of this compound reflect its complex molecular structure and the influence of its various functional groups. The compound exhibits a molecular weight of 291.4 grams per mole, which places it in the medium-sized organic molecule category. This molecular weight influences various physical properties including volatility, solubility behavior, and crystalline characteristics.

Thermal properties of the compound have been characterized through various analytical techniques, revealing specific temperature ranges for phase transitions and decomposition. The compound exhibits a calculated boiling point of 450.2 ± 45.0 degrees Celsius at 760 millimeters of mercury pressure, indicating relatively high thermal stability under standard atmospheric conditions. This elevated boiling point reflects the substantial intermolecular forces present in the compound, likely arising from the aromatic ring systems and the potential for hydrogen bonding interactions involving the nitrogen atom in the pyrrolidine ring.

The compound demonstrates a calculated flash point of 171.7 ± 18.1 degrees Celsius, which provides important information regarding its handling and storage requirements. This relatively high flash point indicates that the compound is not highly volatile under normal laboratory conditions and presents a lower fire hazard compared to more volatile organic solvents. The vapor pressure at 25 degrees Celsius is calculated to be 0.0 ± 1.1 millimeters of mercury, confirming the low volatility of this compound under ambient conditions.

Density measurements indicate a calculated value of 1.1 ± 0.1 grams per cubic centimeter, suggesting that the compound is denser than water. This density value is consistent with the presence of multiple aromatic rings and the overall molecular structure. The polarizability of the molecule has been calculated to be 35.8 ± 0.5 × 10⁻²⁴ cubic centimeters, which provides insight into the compound's electronic properties and potential interactions with electromagnetic radiation.

Table 2: Physical Properties Summary

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 291.4 | g/mol |

| Boiling Point | 450.2 ± 45.0 | °C at 760 mmHg |

| Flash Point | 171.7 ± 18.1 | °C |

| Vapor Pressure | 0.0 ± 1.1 | mmHg at 25°C |

| Density | 1.1 ± 0.1 | g/cm³ |

| Polarizability | 35.8 ± 0.5 | 10⁻²⁴ cm³ |

特性

IUPAC Name |

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-15-5-8-19(13-16(15)2)20(22)18-9-6-17(7-10-18)14-21-11-3-4-12-21/h3-10,13H,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWQETUJWSDKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643035 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-22-2 | |

| Record name | [4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl](3,4-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

Similar compounds have shown inhibitory activity against various proteins, such as the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin, and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms.

Mode of Action

It’s known that compounds with similar structures can easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds.

生化学分析

Biochemical Properties

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, such as cyclooxygenase and kinase, which are crucial in intracellular signaling mechanisms. The interaction with cyclooxygenase can inhibit the biosynthesis of prostaglandins, while its interaction with kinase can affect various signaling pathways within the cell. These interactions highlight the compound’s potential as a modulator of biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in inflammatory responses and cell proliferation. Additionally, the compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes, such as cyclooxygenase and kinase, leading to their inhibition or activation. This binding can result in the modulation of downstream signaling pathways and alterations in gene expression patterns. The compound’s ability to interact with specific biomolecules at the molecular level underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and persistent alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-proliferative activities. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of enzymes involved in the biosynthesis and degradation of key metabolites, leading to changes in metabolic flux. These interactions can affect the overall metabolic balance within cells and tissues, influencing cellular energy production and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its activity and therapeutic potential. The interactions with transporters and binding proteins play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within subcellular structures, such as the nucleus, mitochondria, or endoplasmic reticulum, can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

生物活性

The compound (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone, with CAS number 898764-25-5, is a phenyl ketone derivative featuring a pyrrole moiety. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C20H21NO

- Molecular Weight : 291.39 g/mol

- Purity : ≥ 98%

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the dimethylphenyl group is crucial for enhancing cytotoxic activity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell proliferation in human cancer cell lines such as HT29 (colon cancer) and A431 (skin cancer) with IC50 values comparable to established chemotherapeutics like doxorubicin .

Anticonvulsant Activity

The pyrrole structure has been associated with anticonvulsant effects. Compounds derived from pyrrole have shown promise in reducing seizure activity in animal models. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways .

Neuroprotective Effects

Emerging studies suggest that this compound may offer neuroprotective benefits, potentially through its interaction with dopamine receptors. Similar compounds have been found to selectively activate D3 dopamine receptors, which play a role in neuroprotection against degeneration in dopaminergic neurons .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Pyrrole Ring : Essential for anticonvulsant and neuroprotective activities.

- Dimethylphenyl Substitution : Enhances cytotoxicity and selectivity towards cancer cells.

A detailed SAR analysis indicates that modifications in the phenyl rings can significantly impact the compound's efficacy and selectivity against different biological targets .

Study 1: Anticancer Efficacy

In a study evaluating novel pyrrole derivatives, this compound demonstrated potent inhibition of cell growth in HT29 and A431 cell lines. The IC50 values were reported at concentrations significantly lower than those for traditional chemotherapeutics .

Study 2: Neuroprotective Activity

A recent investigation assessed the neuroprotective effects of similar compounds on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). The results indicated that these compounds could prevent neurodegeneration by modulating D3 receptor pathways, suggesting a potential therapeutic avenue for neurodegenerative diseases like Parkinson's .

科学的研究の応用

Medicinal Chemistry

The compound has shown promise in the development of pharmaceutical agents. Its structural motifs allow for interactions with biological targets, making it a candidate for:

- Anticancer Agents : Research indicates that similar compounds exhibit selective cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation.

- Antiviral Activity : Studies have demonstrated that derivatives of this compound can inhibit viral replication by targeting specific viral enzymes, which is crucial in the development of antiviral therapies .

Materials Science

In materials science, (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone is investigated for its potential use in:

- Polymer Synthesis : The compound can serve as a building block for synthesizing advanced polymers and nanomaterials due to its ability to form stable covalent bonds.

- Nanotechnology : Its unique electronic properties make it suitable for applications in nanotechnology, particularly in the creation of nanocomposites with enhanced mechanical and thermal properties.

Biochemical Studies

The compound has been utilized in biochemical research to explore:

- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes like cyclooxygenase, which plays a role in inflammation and pain pathways. This inhibition could lead to the development of new anti-inflammatory drugs.

- Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into its potential therapeutic effects and help guide further experimental validation .

Case Studies

類似化合物との比較

Structural Analogues and Key Differences

| Compound Name | Substituents | Heterocycle/Functional Groups | Key Structural Differences | Potential Implications | References |

|---|---|---|---|---|---|

| (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone | 3,4-dimethylphenyl; dihydro-pyrrole-methylphenyl | 2,5-Dihydro-1H-pyrrole | Reference compound | Balanced steric/electronic profile | |

| (3,5-Disubstituted-pyrazol-1-yl)(4-hydroxyphenyl)methanone | 4-hydroxyphenyl; pyrazoline | 4,5-Dihydro-1H-pyrazole | Pyrazoline ring (two adjacent N atoms); hydroxyl group | Enhanced hydrogen bonding; altered solubility | |

| Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate | Ureido-thiazole; piperazine | Thiazole, piperazine | Complex substituents (thiazole, ureido) | Higher molecular weight; potential kinase inhibition | |

| 4-(3-Chlorophenoxy)phenylmethanone | 3-chlorophenoxy; 3,4-dimethoxyphenyl | Chlorophenoxy, methoxy | Electron-withdrawing Cl and electron-donating OMe groups | Altered electronic density; redox activity | |

| (3,5-Dimethylpyrazol-1-yl)-[4-(pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone | Pyrazolo-pyrimidine; 3,5-dimethylpyrazole | Pyrazole, pyrimidine | Fused heterocycles; amino linker | Enhanced π-π stacking; kinase target selectivity | |

| (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone | 2,6-dimethylphenyl | 2,5-Dihydro-1H-pyrrole | Positional isomerism (2,6- vs. 3,4-dimethyl) | Increased steric hindrance; altered binding affinity |

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups: The 3,4-dimethylphenyl group in the target compound donates electrons via methyl groups, contrasting with electron-withdrawing substituents like chloro (e.g., in ) or sulfonyl ().

準備方法

Formation of the Benzophenone Core

The benzophenone core, specifically the (3,4-dimethylphenyl) methanone portion, is typically synthesized via Friedel-Crafts acylation or by coupling aryl halides with aryl magnesium bromides (Grignard reagents), followed by oxidation if necessary. For example, the reaction of 3,4-dimethylbenzoyl chloride with an appropriate aryl nucleophile under Lewis acid catalysis can yield the benzophenone intermediate.

Preparation of the Pyrrolinomethyl Substituent

The pyrrolinomethyl group (2,5-dihydro-1H-pyrrol-1-yl)methyl is often introduced by first synthesizing or acquiring 2,5-dihydro-1H-pyrrole derivatives. This heterocyclic ring can be formed via cyclization reactions of suitable precursors or by functionalizing pyrrole rings. The methylene linker (-CH2-) is introduced by reaction with formaldehyde or related aldehydes to form a pyrrolinomethyl aldehyde intermediate.

Coupling to Form the Target Compound

The final step involves the condensation or nucleophilic substitution reaction between the benzophenone intermediate and the pyrrolinomethyl phenyl derivative. One documented method includes reacting bis(3,4-dimethylphenyl)methanone with 2,5-dihydro-1H-pyrrole-1-carbaldehyde under catalytic conditions in an appropriate solvent to form the target compound.

Detailed Preparation Method

| Step | Reactants | Conditions | Description | Yield/Notes |

|---|---|---|---|---|

| 1 | 3,4-Dimethylbenzoyl chloride + Aryl nucleophile (e.g., phenylmagnesium bromide) | Anhydrous ether, Lewis acid catalyst (e.g., AlCl3), 0-25°C | Friedel-Crafts acylation or Grignard reaction to form benzophenone intermediate | Moderate to high yield (60-85%) |

| 2 | 2,5-Dihydro-1H-pyrrole + Formaldehyde or 2,5-dihydro-1H-pyrrole-1-carbaldehyde | Acidic or basic medium, reflux | Formation of pyrrolinomethyl aldehyde intermediate | High yield (70-90%) |

| 3 | Benzophenone intermediate + Pyrrolinomethyl aldehyde | Solvent (e.g., dichloromethane), catalyst (acidic or base), room temperature to reflux | Condensation or nucleophilic addition to form this compound | Optimized yield (65-80%) |

This multistep synthesis allows for scale-up and optimization in industrial settings by adjusting solvent systems, catalysts, temperature, and purification methods to maximize purity and yield.

Reaction Conditions and Catalysts

- Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), or anhydrous ethers, chosen based on solubility and reaction compatibility.

- Catalysts: Lewis acids such as aluminum chloride (AlCl3) or transition metal catalysts may be used in Friedel-Crafts acylations. Acidic or basic catalysts facilitate condensation steps.

- Temperature: Controlled temperatures ranging from 0°C to reflux conditions are employed to optimize reaction rates and selectivity.

- Purification: Column chromatography, recrystallization, or distillation techniques are applied to isolate the target compound with high purity.

Analytical and Research Findings

- The compound undergoes typical ketone chemistry, including oxidation and reduction, which can be leveraged to modify or verify the product.

- The pyrrolinomethyl group imparts unique reactivity and biological activity potential, making the preparation method critical for pharmaceutical research.

- Research indicates that the reaction between bis(aryl)methanones and pyrrolinomethyl aldehydes is efficient and provides good yields with proper catalyst and solvent selection.

Summary Table of Preparation Parameters

| Parameter | Description | Typical Range/Value |

|---|---|---|

| Starting materials | 3,4-dimethylbenzoyl chloride, 2,5-dihydro-1H-pyrrole derivatives | Purity >98% recommended |

| Catalyst | Lewis acid (AlCl3), acid/base catalysts | 5-10 mol% typical |

| Solvent | Dichloromethane, THF, Ether | Anhydrous, 50-200 mL per reaction scale |

| Temperature | 0°C to reflux (40-80°C) | Controlled to avoid side reactions |

| Reaction time | 2-24 hours | Depends on step and scale |

| Yield | Overall | 60-85% per step |

Q & A

Advanced Research Question

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with dose-response curves (IC₅₀ determination) .

- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

- Comparative analysis : Synthesize analogs with substituent variations (e.g., halogenation, methoxy groups) to correlate electronic effects with bioactivity .

How can computational methods aid in predicting reactivity and stability?

Advanced Research Question

- DFT-based studies : Calculate thermodynamic parameters (ΔG, activation energy) for reaction intermediates .

- Molecular dynamics simulations : Model solvation effects and conformational stability in aqueous/organic media .

- ADMET prediction : Use SwissADME or pkCSM to forecast pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

How should researchers address contradictions in spectral or analytical data?

Advanced Research Question

- Multi-method validation : Cross-verify NMR/IR data with X-ray structures to resolve ambiguities in tautomeric forms .

- Replication studies : Repeat syntheses under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts.

- Statistical analysis : Apply principal component analysis (PCA) to batch data from HPLC or LC-MS for outlier detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。